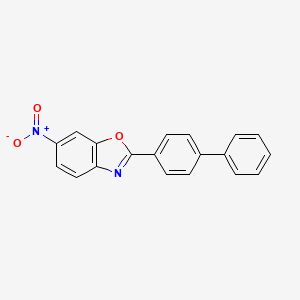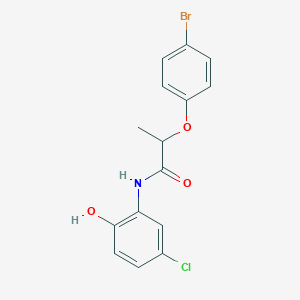![molecular formula C21H18Cl2N2O4 B4111851 N-(4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-2-methylphenyl)-2-furamide](/img/structure/B4111851.png)
N-(4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-2-methylphenyl)-2-furamide
Overview
Description
N-(4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-2-methylphenyl)-2-furamide, commonly known as DPCPX, is a highly selective antagonist for the adenosine A1 receptor. This compound has been widely used in scientific research to study the physiological and biochemical effects of adenosine receptors.
Mechanism of Action
DPCPX acts as a competitive antagonist for the adenosine A1 receptor, which is a G protein-coupled receptor that is widely expressed in various tissues and organs. By binding to the receptor, DPCPX prevents the activation of downstream signaling pathways, leading to a reduction in the physiological and biochemical effects of adenosine.
Biochemical and Physiological Effects
DPCPX has been shown to have significant effects on various physiological and biochemical processes, including the regulation of blood pressure, heart rate, and cardiac contractility. Additionally, DPCPX has been implicated in the modulation of neuronal activity, inflammation, and immune responses.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DPCPX in scientific research is its high selectivity for the adenosine A1 receptor, which allows for specific targeting of this receptor subtype. However, one limitation of using DPCPX is its relatively low potency, which may require higher concentrations to achieve the desired effects.
Future Directions
There are several potential future directions for research involving DPCPX, including the development of more potent and selective adenosine A1 receptor antagonists, the investigation of the role of adenosine receptors in various disease states, and the exploration of novel therapeutic strategies based on adenosine receptor modulation.
In conclusion, DPCPX is a highly selective antagonist for the adenosine A1 receptor that has been widely used in scientific research to study the physiological and biochemical effects of adenosine receptors. Its mechanism of action involves the competitive inhibition of the adenosine A1 receptor, leading to a reduction in downstream signaling pathways. DPCPX has significant effects on various physiological and biochemical processes, and its use in scientific research has several advantages and limitations. There are also several potential future directions for research involving DPCPX, including the development of more potent and selective adenosine A1 receptor antagonists and the investigation of novel therapeutic strategies based on adenosine receptor modulation.
Scientific Research Applications
DPCPX has been used extensively in scientific research to study the role of adenosine receptors in various physiological and biochemical processes. This compound has been shown to have significant effects on the cardiovascular, nervous, and immune systems.
Properties
IUPAC Name |
N-[4-[2-(2,4-dichlorophenoxy)propanoylamino]-2-methylphenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2O4/c1-12-10-15(6-7-17(12)25-21(27)19-4-3-9-28-19)24-20(26)13(2)29-18-8-5-14(22)11-16(18)23/h3-11,13H,1-2H3,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMCBVKUJDJAIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(acetylamino)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B4111769.png)
![5-{[(3,4-dimethylphenyl)amino]sulfonyl}-2-hydroxybenzamide](/img/structure/B4111776.png)
![4-ethoxy-N-[2-(4-methyl-1-piperidinyl)phenyl]-3-nitrobenzamide](/img/structure/B4111777.png)
![N-[2-(4-methyl-1-piperidinyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B4111782.png)

![N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-2-(4-isopropylphenoxy)acetamide](/img/structure/B4111801.png)
![4-ethyl 2-methyl 5-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4111810.png)
![4-(phenylsulfonyl)benzyl 4-[(4-methoxy-2-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B4111813.png)
![ethyl 3-bromo-4-({[4-(dimethylamino)benzoyl]oxy}methyl)benzoate](/img/structure/B4111820.png)
![N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-furamide](/img/structure/B4111824.png)
![2-[5-(aminosulfonyl)-4-chloro-2-methylphenoxy]-N-cyclohexylacetamide](/img/structure/B4111827.png)
![2-{4-oxo-4-[4-(2-pyridinyl)-1-piperazinyl]butyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4111835.png)
![2-(2,4-dichlorophenoxy)-N-[2-(difluoromethoxy)phenyl]propanamide](/img/structure/B4111864.png)

